molecular formula C15H17NO3 B6175313 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid CAS No. 2567503-22-2

4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid

Cat. No.: B6175313
CAS No.: 2567503-22-2
M. Wt: 259.30 g/mol
InChI Key: GAURYEIYCGGVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid” is a research chemical with the CAS Number 2567503-22-2 . It has a molecular weight of 259.3 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(1-acryloylpiperidin-3-yl)benzoic acid . The InChI code is 1S/C15H17NO3/c1-2-14(17)16-9-3-4-13(10-16)11-5-7-12(8-6-11)15(18)19/h2,5-8,13H,1,3-4,9-10H2,(H,18,19) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 259.3 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions for “4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid” could involve its use in pharmaceutical testing and research . Its potential applications in the development of protein degraders could also be explored further .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid involves the reaction of piperidine with acryloyl chloride to form 1-(prop-2-enoyl)piperidine, which is then reacted with 4-carboxybenzaldehyde to form the target compound.", "Starting Materials": [ "Piperidine", "Acryloyl chloride", "4-carboxybenzaldehyde" ], "Reaction": [ "Step 1: Piperidine is reacted with acryloyl chloride in the presence of a base such as triethylamine to form 1-(prop-2-enoyl)piperidine.", "Step 2: 1-(prop-2-enoyl)piperidine is then reacted with 4-carboxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 4-[1-(prop-2-enoyl)piperidin-3-yl]benzoic acid.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS No.

2567503-22-2

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-(1-prop-2-enoylpiperidin-3-yl)benzoic acid

InChI

InChI=1S/C15H17NO3/c1-2-14(17)16-9-3-4-13(10-16)11-5-7-12(8-6-11)15(18)19/h2,5-8,13H,1,3-4,9-10H2,(H,18,19)

InChI Key

GAURYEIYCGGVNA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

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